1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid
CAS No.: 2549016-87-5
Cat. No.: VC11844960
Molecular Formula: C17H23N3O5
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549016-87-5 |
|---|---|
| Molecular Formula | C17H23N3O5 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-[[4-(methoxymethyl)piperidin-1-yl]methyl]imidazo[1,2-a]pyridine;oxalic acid |
| Standard InChI | InChI=1S/C15H21N3O.C2H2O4/c1-19-12-13-5-8-17(9-6-13)10-14-11-18-7-3-2-4-15(18)16-14;3-1(4)2(5)6/h2-4,7,11,13H,5-6,8-10,12H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | HESMLINNSISFKD-UHFFFAOYSA-N |
| SMILES | COCC1CCN(CC1)CC2=CN3C=CC=CC3=N2.C(=O)(C(=O)O)O |
| Canonical SMILES | COCC1CCN(CC1)CC2=CN3C=CC=CC3=N2.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Structural Features
Core Architecture
The molecule consists of two primary components:
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Imidazo[1,2-a]pyridine: A bicyclic heterocycle featuring a fused imidazole and pyridine ring. This scaffold is renowned for its pharmacological versatility, contributing to binding interactions with biological targets such as enzymes and receptors .
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4-(Methoxymethyl)piperidine: A six-membered saturated ring with a methoxymethyl substituent at the 4-position. The piperidine ring enhances solubility and bioavailability, while the methoxymethyl group introduces steric and electronic modulation .
The oxalic acid counterion likely improves crystallinity and stability, a common strategy in salt formation for pharmaceutical intermediates.
Stereochemical and Electronic Properties
The compound’s InChIKey (HESMLINNSISFKD-UHFFFAOYSA-N) and SMILES (COCC1CCN(CC1)CC2=CN3C=CC=CC3=N2.C(=O)(C(=O)O)O) confirm its connectivity. The imidazo[1,2-a]pyridine system’s planar structure facilitates π-π stacking, while the piperidine’s chair conformation and methoxymethyl group introduce three-dimensional complexity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₅ |
| Molecular Weight (g/mol) | 349.4 |
| CAS Number | 2549016-87-5 |
| IUPAC Name | 2-[[4-(methoxymethyl)piperidin-1-yl]methyl]imidazo[1,2-a]pyridine; oxalic acid |
| Solubility (Predicted) | Moderate in polar solvents |
| LogP (Estimated) | 1.2–1.8 |
Synthesis and Preparation
Synthetic Routes
While no explicit protocol for this compound is published, analogous imidazo[1,2-a]pyridine derivatives are synthesized via:
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Multi-component reactions (MCRs): Combining 2-aminopyridine, carbonyl compounds, and cyclic ketones under catalytic conditions. For example, molecular iodine-catalyzed reactions yield similar scaffolds in water with >90% efficiency .
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Alkylation of piperidine: Introducing the methoxymethyl group via nucleophilic substitution or reductive amination .
A hypothetical pathway involves:
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Step 1: Condensation of 2-aminopyridine with a haloketone to form the imidazo[1,2-a]pyridine core .
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Step 2: Alkylation of 4-(methoxymethyl)piperidine with the core’s methyl group.
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Step 3: Salt formation with oxalic acid to enhance stability.
Optimization Challenges
Key challenges include controlling regioselectivity during imidazo[1,2-a]pyridine formation and minimizing side reactions during piperidine functionalization. Ultrasonication and green solvents (e.g., water) could improve yield and sustainability, as demonstrated in related syntheses .
Computational and In Silico Insights
Molecular Docking
Docking studies of analogous compounds reveal high affinity for AChE’s peripheral anionic site. The methoxymethyl group may form hydrogen bonds with residues Tyr337 and Asp74 .
ADMET Profiling
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Lipinski’s Rule Compliance: Molecular weight (349.4) and LogP (1.2–1.8) suggest oral bioavailability .
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Toxicity Risks: Piperidine derivatives may exhibit hepatotoxicity; in vitro assays are recommended .
Table 2: Predicted ADMET Properties
| Parameter | Prediction |
|---|---|
| Absorption (Caco-2) | Moderate |
| BBB Permeability | Yes |
| CYP2D6 Inhibition | Low |
| Ames Mutagenicity | Negative |
Comparison with Structural Analogs
Piperazine vs. Piperidine Derivatives
Compound 2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine (PubChem CID: 6469693) shares the imidazo[1,2-a]pyridine core but uses a piperazine ring. The piperidine analog here may offer superior metabolic stability due to reduced nitrogen basicity .
Impact of Methoxymethyl Substitution
Compared to unsubstituted piperidines, the methoxymethyl group enhances solubility (via ether oxygen) without significantly increasing steric hindrance, balancing pharmacokinetics .
Future Research Directions
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